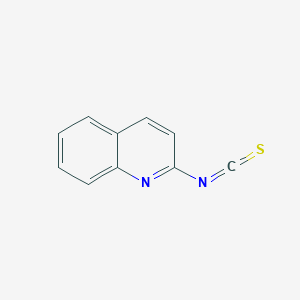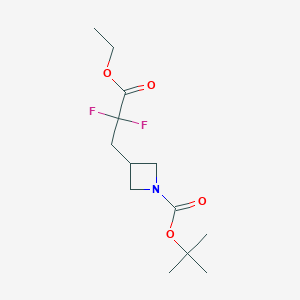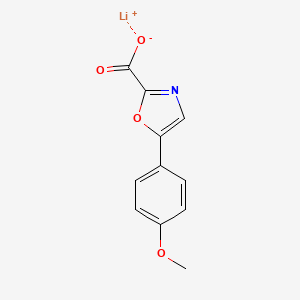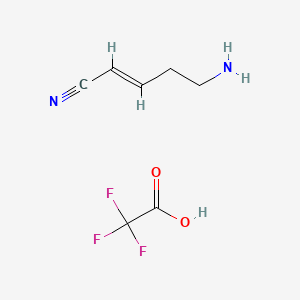
2-Isothiocyanatoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanatoquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C9H7N The addition of an isothiocyanate group (-N=C=S) to the quinoline structure results in this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatoquinoline typically involves the reaction of 2-aminoquinoline with thiophosgene or its derivatives. The general reaction can be represented as follows: [ \text{2-Aminoquinoline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a one-pot process involving the reaction of 2-aminoquinoline with carbon disulfide (CS2) and a desulfurylation reagent such as cyanuric acid. This method is advantageous due to its simplicity and scalability .
化学反応の分析
Types of Reactions: 2-Isothiocyanatoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include thioureas, ureas, and carbamates.
Oxidation Reactions: Products include quinoline-2-carboxylic acids.
Reduction Reactions: Products include 2-aminoquinoline derivatives
科学的研究の応用
2-Isothiocyanatoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its bioactive properties, this compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Isothiocyanatoquinoline involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
類似化合物との比較
2-Isothiocyanatobenzene: Similar structure but lacks the quinoline ring.
2-Isothiocyanato-1,4-naphthoquinone: Contains a naphthoquinone ring instead of a quinoline ring.
Phenyl Isothiocyanate: Contains a phenyl ring instead of a quinoline ring.
Uniqueness: 2-Isothiocyanatoquinoline is unique due to the presence of both the quinoline ring and the isothiocyanate group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .
特性
分子式 |
C10H6N2S |
|---|---|
分子量 |
186.24 g/mol |
IUPAC名 |
2-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H |
InChIキー |
FNUDXAPMFSIHFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)

![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)

![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)

![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)

![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
